甲基(1-甲苯磺酰基-1,2,3,4-四氢喹啉-6-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

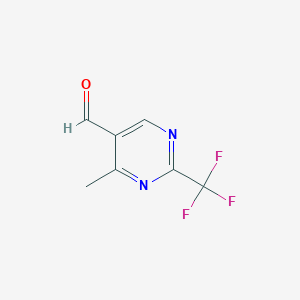

“Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is a chemical compound. It is a derivative of 1,2,3,4-tetrahydroquinoline, which is a tertiary amine . The compound is available for purchase from various chemical suppliers.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been described in the literature. The reaction was first described by Pictet and Spengler in 1911, wherein phenylethylamine and dimethoxymethane were reacted in the presence of aqueous HCl at 100 °C to afford THIQ .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been studied. For example, single X-ray crystal analysis of a related compound revealed the presence of strong resonance-assisted hydrogen bonds .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline derivatives can interact with various biological targets. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline can interact with agonistic conformation of dopamine (DA) receptors .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives have been reported. For example, the molecular weight of 1-Methyl-1,2,3,4-tetrahydroquinoline is 147.22 g/mol .

科学研究应用

Synthesis of Triazole Compounds

Triazoles are significant heterocycles with broad biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties . The unique structure of triazoles allows for the formation of various non-covalent bonds with enzymes and receptors, leading to a wide range of biological activities. Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can be utilized in the synthesis of triazole compounds, which are applied in medicinal scaffolds and as antifungals in clinical applications .

Medicinal Chemistry and SAR Studies

The tetrahydroquinoline scaffold, part of the compound’s structure, is crucial in medicinal chemistry. It exhibits diverse biological activities against infective pathogens and neurodegenerative disorders. The compound can be used to develop novel analogs with potent biological activity, and it plays a role in structure-activity relationship (SAR) studies to understand the mechanism of action of these analogs .

Catalytic Synthesis of Heterocycles

Catalysts play a vital role in the synthesis of heterocycles like 1,2,3-triazoles. The compound can be involved in catalytic processes that lead to the synthesis of these heterocycles, which have applications in medicine and photochemistry. The development of new catalytic and eco-compatible approaches for the synthesis of these compounds is an area of active research .

Green Chemistry Applications

Ionic liquids (ILs) are gaining attention for their use in organic synthesis as solvents and catalysts due to their superior physicochemical properties. Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can be synthesized using ILs, contributing to the advancement of green chemistry practices .

Antibacterial and Antifungal Agents

Several triazoles, which can be synthesized from the compound, have proven to be effective antibacterial and antifungal agents. These applications are crucial in the development of new treatments for infectious diseases .

Drug Design and Development

The compound’s structure allows for the creation of various drug candidates. Its role in drug design is significant, as it can be incorporated into molecules that target specific receptors or enzymes, leading to the development of new therapeutic agents .

属性

IUPAC Name |

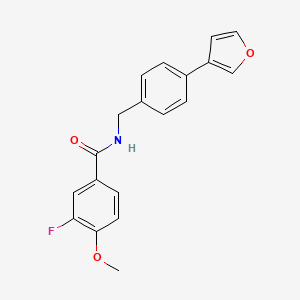

methyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-5-8-16(9-6-13)25(22,23)20-11-3-4-14-12-15(7-10-17(14)20)19-18(21)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZHFNKDUZFHKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)

![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)

![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)